molecular formula C18H27NO2S B2505174 2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide CAS No. 1448057-13-3

2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide

Cat. No.: B2505174
CAS No.: 1448057-13-3
M. Wt: 321.48
InChI Key: VAEUSWVLMMTTRQ-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is an organic compound characterized by its unique structure, which includes a cyclopentylthio group and a hydroxy-methyl-phenylbutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide typically involves multiple steps:

  • Formation of the Cyclopentylthio Intermediate: : The initial step involves the preparation of a cyclopentylthio intermediate. This can be achieved by reacting cyclopentylthiol with an appropriate acylating agent under controlled conditions.

  • Coupling with the Hydroxy-Methyl-Phenylbutyl Moiety: : The intermediate is then coupled with a hydroxy-methyl-phenylbutyl derivative. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylthio group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbon adjacent to the sulfur atom. Reagents like alkyl halides or sulfonates can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, sulfonates

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide involves its interaction with molecular targets in biological systems. The hydroxy-methyl-phenylbutyl moiety may facilitate binding to specific proteins or enzymes, while the cyclopentylthio group could modulate the compound’s reactivity and stability. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide: can be compared with other acetamide derivatives that possess similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the cyclopentylthio and hydroxy-methyl-phenylbutyl groups allows for a wide range of chemical modifications and potential interactions with biological targets, making it a versatile compound for

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c1-18(21,12-11-15-7-3-2-4-8-15)14-19-17(20)13-22-16-9-5-6-10-16/h2-4,7-8,16,21H,5-6,9-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEUSWVLMMTTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)CSC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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